REACTION_CXSMILES
|
[N+]([C:4]1[CH:14]=[CH:13][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][CH:5]=1)([O-])=O.[C-:15]#[N:16].[K+].CS(C)=[O:20]>>[C:15]([C:5]1[CH:6]=[C:7]([CH:13]=[CH:14][C:4]=1[OH:20])[C:8]([O:10][CH2:11][CH3:12])=[O:9])#[N:16] |f:1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
51.2 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
380 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 100° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
DISTILLATION
|
Details
|
DMSO was distilled off
|
Type
|
ADDITION
|
Details
|
to the residue was added ice-water (200 mL)
|
Type
|
WASH
|
Details
|
The aqueous residue was washed with ethyl acetate (100 mL)
|
Type
|
ADDITION
|
Details
|
To the mixture was added conc. hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
washed with aqueous saturated brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
to distill the solvent off
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=O)OCC)C=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |